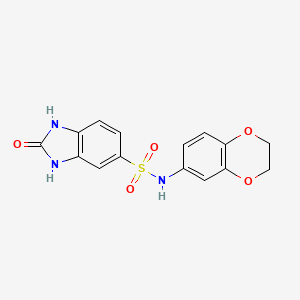
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Beschreibung
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE is a complex organic compound that combines the structural features of benzimidazole and benzodioxane.
Eigenschaften
Molekularformel |
C15H13N3O5S |
|---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C15H13N3O5S/c19-15-16-11-3-2-10(8-12(11)17-15)24(20,21)18-9-1-4-13-14(7-9)23-6-5-22-13/h1-4,7-8,18H,5-6H2,(H2,16,17,19) |
InChI-Schlüssel |
ZFEIBYZCXJURTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atom in the benzimidazole ring can be substituted with different alkyl or aryl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole and benzodioxane moieties.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include benzenesulfonyl chloride, alkyl or aryl halides, lithium hydride, and N,N-dimethylformamide. Reaction conditions often involve controlled pH, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are various N-substituted derivatives of the parent compound, which can exhibit different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its antibacterial properties and potential as an enzyme inhibitor, particularly against lipoxygenase.
Biological Research: The compound’s ability to inhibit bacterial biofilm formation makes it a candidate for developing new antibacterial agents.
Pharmaceutical Industry: Its derivatives are explored for their potential use in treating various diseases, including infections and inflammatory conditions.
Wirkmechanismus
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE involves the inhibition of specific enzymes. For instance, it can inhibit lipoxygenase by binding to its active site, thereby preventing the enzyme from catalyzing the oxidation of fatty acids. This inhibition can reduce inflammation and bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Shares the benzodioxane and sulfonamide moieties but lacks the benzimidazole structure.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides: These compounds have similar antibacterial properties and structural features.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOLE-5-SULFONAMIDE is unique due to its combined benzimidazole and benzodioxane structures, which confer distinct biological activities. This dual functionality makes it a versatile compound for various applications in medicinal and biological research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


